(2R)-2-Aminobutane-1,4-diol

Description

Significance of Chiral Amino Alcohol Motifs in Enantioselective Synthesis

Chiral amino alcohol motifs are ubiquitous structural units found in a vast number of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals. nih.gov Their prevalence underscores the critical need for efficient and selective methods for their preparation. nih.gov The precise spatial arrangement of the amino and hydroxyl groups allows for specific interactions with biological targets, such as enzymes and receptors, often dictating the therapeutic efficacy of a drug.

In enantioselective synthesis, chiral amino alcohols and their derivatives serve as valuable chiral auxiliaries, ligands for metal catalysts, and organocatalysts. mdpi.comnih.gov These chiral entities can induce stereoselectivity in a wide range of chemical transformations, enabling the preferential formation of one enantiomer over the other. This control is paramount in the pharmaceutical industry, where different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicological profiles. The development of new chiral catalysts, including those based on aminodiols, is a continuous focus in organic and medicinal chemistry. mdpi.com

Stereochemical Context of (2R)-2-Aminobutane-1,4-diol within the Chiral Aminodiol Class

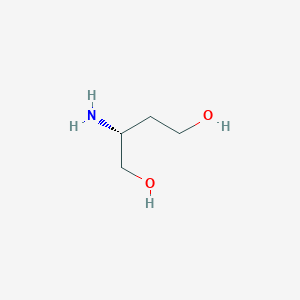

This compound, with the chemical formula C4H11NO2, is a specific member of the chiral aminodiol class. achemblock.com Its structure consists of a four-carbon backbone with hydroxyl groups at positions 1 and 4, and an amino group at the second carbon atom. The designation "(2R)" specifies the absolute configuration at the stereocenter (C2), indicating that the substituents at this carbon are arranged in a particular three-dimensional orientation according to the Cahn-Ingold-Prelog priority rules.

This precise stereochemistry is what makes this compound a valuable chiral building block. Its enantiomer, (2S)-2-Aminobutane-1,4-diol, possesses the opposite configuration at the C2 stereocenter. nih.gov The distinct spatial arrangement of the functional groups in each enantiomer can lead to different reactivities and applications in asymmetric synthesis.

Below is a table detailing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 80572-06-1 |

| Molecular Formula | C4H11NO2 |

| Molecular Weight | 105.14 g/mol |

| SMILES | NC@@HCCO |

Historical Development and Evolution of Synthetic Strategies for Chiral Aminodiols

The synthesis of chiral aminodiols has evolved significantly over the years, driven by the increasing demand for enantiomerically pure compounds. Early methods often relied on the use of the "chiral pool," which involves utilizing naturally occurring chiral molecules, such as amino acids, as starting materials. nih.govsci-hub.se This approach leverages the inherent chirality of these natural products to construct more complex chiral molecules.

More contemporary strategies focus on asymmetric synthesis, which aims to create the desired stereocenter during the reaction sequence. These methods include:

Catalytic Asymmetric Aminohydroxylation: This powerful technique introduces both an amino and a hydroxyl group across a double bond in a stereocontrolled manner.

Reduction of α-Amino Ketones or α-Hydroxy Ketimines: The stereoselective reduction of a carbonyl or imine group adjacent to a chiral center can yield chiral amino alcohols.

Ring-opening of Chiral Epoxides: The nucleophilic attack of an amine on a chiral epoxide is a common and effective method for preparing chiral 1,2-amino alcohols. mdpi.com

Biocatalysis: The use of enzymes, such as amine dehydrogenases, offers a highly selective and environmentally friendly approach to the synthesis of chiral amino alcohols. researchgate.netacs.org

A notable synthetic route to this compound involves the catalytic reduction of 2-nitrobutane-1,4-diol. This reaction typically employs a palladium on carbon (Pd/C) catalyst and hydrogen gas as the reducing agent.

The continuous development of these and other novel synthetic methodologies has greatly expanded the accessibility and diversity of chiral aminodiols, facilitating their application in a wide range of chemical endeavors.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-aminobutane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c5-4(3-7)1-2-6/h4,6-7H,1-3,5H2/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBVXNWDSBYQSA-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2r 2 Aminobutane 1,4 Diol and Its Stereoisomers

Chemoenzymatic and Biocatalytic Approaches to Chiral Aminodiols

Biocatalysis leverages enzymes to perform highly specific chemical transformations, which is particularly advantageous for creating chiral molecules like aminodiols. nih.govmdpi.com These methods are often considered "green" as they are performed in aqueous environments and avoid the need for protecting group manipulations that are common in traditional organic synthesis. nih.govresearchgate.net

Enzymatic cascade reactions, where multiple enzymatic steps are performed sequentially in a single reaction vessel, offer an efficient route to complex molecules from simple, achiral precursors. nih.govresearchgate.net This one-pot approach minimizes intermediate purification steps, reduces waste, and can overcome thermodynamic limitations. researchgate.nettudelft.nl The combination of different enzyme classes, such as oxidases, transaminases, and reductases, allows for the construction of highly functionalized chiral molecules. For instance, a cascade involving a transaminase and a carbonyl reductase can be used to produce enantiopure vicinal diols and β-amino alcohols simultaneously from a racemic mixture of β-amino alcohols. nih.govresearchgate.net These biocatalytic systems are designed to be cooperative, often including a cofactor regeneration system to ensure the sustained activity of all enzymes involved. nih.govresearchgate.net

A prominent and powerful enzymatic cascade for synthesizing chiral amino alcohols involves the coupling of transketolase (TK) and transaminase (TAm) enzymes. ucl.ac.ukmdpi.com This two-step pathway begins with a transketolase-catalyzed asymmetric carbon-carbon bond formation. ucl.ac.ukucl.ac.uk For example, TK can catalyze the reaction between hydroxypyruvate and glycolaldehyde to produce L-erythrulose. ucl.ac.ukmdpi.com In the subsequent step, a ω-transaminase (ω-TA) converts the keto group of the intermediate into a chiral amino group, yielding a chiral amino alcohol. ucl.ac.ukmdpi.com This specific combination has been successfully employed to synthesize (2S,3R)-2-amino-1,3,4-butanetriol (ABT), a key precursor for various pharmaceuticals. mdpi.comnih.gov The efficiency of this cascade can be significantly enhanced by using continuous-flow microreactors, which help to overcome substrate or product inhibition and allow for the optimization of individual reaction conditions. nih.gov

Table 1: Key Enzymes in Chiral Aminodiol Synthesis

| Enzyme Class | Function | Example Application |

|---|---|---|

| Transketolase (TK) | Catalyzes asymmetric carbon-carbon bond formation. | Synthesis of L-erythrulose from hydroxypyruvate and glycolaldehyde. ucl.ac.ukmdpi.com |

| Transaminase (TAm) | Adds an amine group to a ketone substrate. | Conversion of L-erythrulose to (2S,3R)-2-amino-1,3,4-butanetriol. ucl.ac.ukmdpi.com |

| Carbonyl Reductase | Reduces a ketone intermediate. | Used in cascades for producing vicinal diols. nih.govresearchgate.net |

The development of one-pot sequential biocatalytic processes is a key goal in green chemistry, aiming to synthesize complex chiral molecules from simple, achiral starting materials with high atom economy. nih.govresearchgate.net An example of this approach is the synthesis of optically pure 1,2,4-butanetriol and 2-aminobutane-1,4-diol from achiral acrolein and formaldehyde. This process combines a chemocatalytic hydration step with enzymatic reactions, including an aldol (B89426) condensation and an asymmetric reduction or transamination, to create the desired chiral aminodiol. researchgate.net Similarly, combining keto reductases and amine transaminases in a one-pot setup enables the synthesis of various aminocyclohexanol isomers. entrechem.com These sequential cascades demonstrate the power of integrating different catalytic methods to achieve transformations that are difficult to perform using conventional organic synthesis alone. nih.gov

When dealing with racemic mixtures, kinetic resolution and deracemization are two powerful strategies to obtain a single, desired enantiomer. Kinetic resolution involves the selective reaction of one enantiomer in a racemic pair, theoretically yielding a maximum of 50% of the desired product. nih.govwhiterose.ac.uk Dynamic kinetic resolution (DKR) overcomes this 50% yield limit by continuously racemizing the unreactive enantiomer back into the racemic mixture, allowing for a theoretical yield of up to 100% of the desired enantiomer. wikipedia.org DKR often couples an enzymatic resolution with a metal catalyst that facilitates the racemization. wikipedia.org

Deracemization is another strategy that can convert a racemate entirely into one enantiomer. nih.gov This can be achieved through various methods, including chemoenzymatic processes that couple selective oxidation of one enantiomer by an amine oxidase with a non-selective chemical reducing agent. nih.gov Photochemical methods using a chiral sensitizer have also been developed to convert one enantiomer into the other upon irradiation with visible light, achieving high enantiomeric excess. photonics.cominnovations-report.com

The transition of a biocatalytic process from the laboratory to an industrial scale requires significant development and optimization. nih.gov Key challenges include overcoming unfavorable reaction equilibria and addressing substrate and/or product inhibition. nih.govresearchgate.net Microscale methods are often employed to rapidly screen and evaluate different bioprocess options, such as testing alternative amine donors or implementing in-situ product removal techniques. nih.govresearchgate.net For transaminase-catalyzed reactions, strategies to shift the equilibrium include using "smart" amine donors or employing a second enzyme system to remove the ketone byproduct. mdpi.comnih.gov Process optimization also involves enhancing enzyme stability and reusability through techniques like immobilization on solid supports. nih.govnih.gov Combining advanced enzyme engineering with robust process development is crucial for creating scalable and economically viable enzymatic routes for the synthesis of chiral amines. nih.govnih.gov

Asymmetric Chemical Synthesis of (2R)-2-Aminobutane-1,4-diol

Asymmetric chemical synthesis refers to a reaction that converts an achiral unit into a chiral unit, resulting in an unequal amount of stereoisomers. uwindsor.ca This field is fundamental to modern organic chemistry, providing access to enantiomerically pure compounds essential for the pharmaceutical industry. uwindsor.canih.gov Strategies in asymmetric synthesis often involve the use of chiral auxiliaries, chiral reagents, or chiral catalysts to control the stereochemical outcome of a reaction. ddugu.ac.inyork.ac.uk

A common approach is "chiral pool" synthesis, which utilizes readily available, enantiomerically pure natural products like amino acids or carbohydrates as starting materials. ddugu.ac.in For example, a highly efficient synthesis of the related compound (2R,3S)-4-aminobutane-1,2,3-triol has been developed starting from D-glucose. nih.gov For the direct synthesis of derivatives of this compound, 2-Dibenzylaminobutane-1,4-diol has been identified as an effective chiral building block for creating various 1,2-amino alcohols. amanote.com These methods leverage the inherent chirality of the starting material to construct new stereocenters with high predictability and control.

Table 2: Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Formula |

|---|---|---|

| This compound | This compound | C4H11NO2 |

| (2S,3R)-2-amino-1,3,4-butanetriol (ABT) | (2S,3R)-2-aminobutane-1,3,4-triol | C4H11NO3 |

| L-erythrulose | (3S)-1,3,4-Trihydroxybutan-2-one | C4H8O4 |

| Hydroxypyruvate | 3-hydroxy-2-oxopropanoic acid | C3H4O4 |

| Glycolaldehyde | 2-hydroxyacetaldehyde | C2H4O2 |

| Acrolein | Prop-2-enal | C3H4O |

| Formaldehyde | Methanal | CH2O |

| 1,2,4-Butanetriol | Butane-1,2,4-triol | C4H10O3 |

| D-glucose | (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal | C6H12O6 |

| (2R,3S)-4-aminobutane-1,2,3-triol | (2R,3S)-4-aminobutane-1,2,3-triol | C4H11NO3 |

Stereoselective Reduction Methods for Chiral Aminodiols

Stereoselective reduction of suitable precursors is a key strategy for the synthesis of chiral aminodiols. One notable approach involves the use of pinane-based starting materials to introduce chirality. For instance, a library of pinane-based 2-amino-1,3-diols has been synthesized in a stereoselective manner. beilstein-journals.orgbeilstein-journals.org This method utilizes isopinocarveol, prepared from (−)-α-pinene, which is converted into a condensed oxazolidin-2-one through carbamate formation and a subsequent stereoselective aminohydroxylation process. beilstein-journals.orgbeilstein-journals.org The reduction of the resulting oxazolidinones yields the primary and secondary 2-amino-1,3-diols. beilstein-journals.orgbeilstein-journals.org

Another strategy involves the stereoselective aminohydroxylation of allylic carbamates, often catalyzed by potassium osmate, to introduce the amino and hydroxyl groups with the correct stereochemistry. beilstein-journals.org Additionally, Pd(OH)2-catalyzed reductive azidoketon cyclization has been employed in an 8-step synthesis to produce cyclic 2-amino-1,3-diol analogues. beilstein-journals.org

A different approach to achieving stereoselectivity is through dynamic reductive kinetic resolution. A ketoreductase has been reported to catalyze the formation of a stereoselective (2S,3R)-α-amino-β-hydroxyl ester from the corresponding α-amino-β-keto ester, demonstrating the potential of biocatalysis in these reductions. acs.org

Chiral Auxiliary-Controlled Synthetic Pathways to Aminodiol Precursors

Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. blogspot.comwikipedia.orgsigmaaldrich.com These auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse. wikipedia.orgsigmaaldrich.com

Several types of chiral auxiliaries have been developed and utilized in the synthesis of chiral molecules, including aminodiol precursors. Notable examples include:

Oxazolidinones: Popularized by David Evans, these auxiliaries are effective in controlling the stereochemistry of aldol reactions, alkylations, and other transformations that can be used to build up the carbon skeleton of aminodiols. wikipedia.org The oxazolidinone directs the facial selectivity of enolate addition to an aldehyde, leading to a high degree of stereocontrol. blogspot.com

Camphorsultam (Oppolzer's sultam): This is another widely used chiral auxiliary. wikipedia.org

Pseudoephedrine and Pseudoephenamine: These can be used as chiral auxiliaries, with both (R,R)- and (S,S)-pseudoephedrine being available. wikipedia.org

tert-Butanesulfinamide: This auxiliary is particularly useful for the synthesis of chiral amines. wikipedia.org

SAMP/RAMP: (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are versatile chiral auxiliaries derived from (S)-proline and (R)-glutamic acid, respectively.

In a typical chiral auxiliary-controlled synthesis of an aminodiol precursor, the auxiliary is first attached to a starting material. A subsequent diastereoselective reaction, such as an aldol addition, is then carried out to create the desired stereocenters under the influence of the chiral auxiliary. blogspot.com Finally, the auxiliary is cleaved to yield the enantiomerically enriched product.

Asymmetric Catalysis in the Preparation of Aminodiol Scaffolds

Asymmetric catalysis offers a highly efficient and atom-economical approach to the synthesis of chiral aminodiols. This strategy employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Both metal-based catalysts and biocatalysts have been successfully applied in the synthesis of aminodiol scaffolds.

One prominent example is the chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and N-sulfonyl imines to produce β-amino alcohols, which are precursors to aminodiols. organic-chemistry.org In this reaction, a chiral chromium catalyst selectively reduces the N-sulfonyl imine and facilitates the stereoselective addition to an aldehyde. organic-chemistry.org This method exhibits broad substrate compatibility and high diastereo- and enantioselectivity. organic-chemistry.org

Biocatalysis provides a powerful alternative to traditional chemical synthesis, offering high regio-, chemo-, and stereoselectivity under mild reaction conditions. nih.gov Engineered enzymes, such as transketolases and transaminases, have been used in a one-pot asymmetric synthesis of an aminodiol intermediate of florfenicol. acs.orgacs.org By coupling a transketolase and a ω-transaminase, the synthesis was achieved with high yield and stereoselectivity (96% de and >99% ee). acs.org Structure-guided enzyme engineering was employed to invert the enantioselectivity of the transketolase and the stereopreference of the ω-transaminase to achieve the desired (1R,2R) configuration. acs.orgacs.org

Imine reductases (IREDs) have also been explored for the synthesis of amino-diols. nih.gov A three-component stereoselective enzymatic synthesis has been developed, where an aldolase generates a 2,3-dihydroxy ketone that then undergoes reductive amination catalyzed by an IRED. nih.gov

| Catalytic System | Precursors | Product | Key Features |

| Chiral Chromium Catalyst | Aldehydes and N-sulfonyl imines | β-amino alcohols | High diastereo- and enantioselectivity, broad substrate scope. organic-chemistry.org |

| Engineered Transketolase and ω-Transaminase | 4-(methylsulfonyl) benzaldehyde | (1R,2R)-p-methylsulfonyl phenylserinol | One-pot reaction, high yield (76%), excellent stereoselectivity (96% de, >99% ee). acs.org |

| Imine Reductase (IRED) | Aldehydes and hydroxy ketones | Amino-diols | Three-component enzymatic cascade, stereoselective formation of (2R,3R,4R) enantiomers. nih.gov |

Multistep Synthetic Routes for Enantiomerically Pure Aminodiols

The synthesis of enantiomerically pure aminodiols often requires multistep sequences to construct the carbon backbone and install the necessary functional groups with the correct stereochemistry. These routes can be designed starting from simple achiral precursors or from the chiral pool, which utilizes readily available enantiopure natural products.

An example of a multistep synthesis is the two-step preparation of enantiomerically pure 4-hydroxymorphan-7-ones from the natural product (R)-carvone. nih.govnih.gov This synthesis involves the conversion of the isopropenyl group of (R)-carvone into an epoxide, followed by a domino reaction consisting of epoxide opening with a primary amine and subsequent intramolecular conjugate addition to form the morphan scaffold. nih.govnih.gov While this example leads to a cyclic aminodiol analogue, the principles of using a chiral starting material and stereocontrolled reactions are applicable to the synthesis of acyclic aminodiols like this compound.

Another multistep approach involves a short synthesis of 2-amino-3,5-diols that features a stereospecific crotyl transfer to an aldehyde via a pericyclic oxonia-Cope rearrangement. researchgate.net This is followed by stereoselective epoxidation of the resulting alkene, regioselective epoxide opening with azide, and finally, reduction of the azide to the corresponding amine. researchgate.net

Solid-Phase Synthesis Techniques Utilizing Aminodiol Building Blocks

Solid-phase synthesis (SPS) has emerged as a powerful tool for the rapid generation of libraries of compounds for drug discovery and other applications. This technique involves attaching a starting material to a solid support (resin) and carrying out a series of reactions in a sequential manner. sigmaaldrich.com The use of aminodiol building blocks in solid-phase synthesis allows for the construction of complex molecules with diverse functionalities.

A combinatorial library based on orthogonally protected aminodiol scaffolds has been developed. nih.gov In this approach, the aminodiol scaffold is anchored to a TentaGel resin. nih.gov The amine functionality can then be derivatized with various electrophiles such as carboxylic acids, sulfonyl chlorides, and isocyanates. nih.gov One of the hydroxyl groups can be converted to a carbamate, allowing for the incorporation of a variety of amines. nih.gov This method was used to generate a library of approximately 17,000 different compounds in mixtures of 5 per sample. nih.gov

The selection of appropriate protecting groups for the amino and hydroxyl functionalities is crucial for the success of the solid-phase synthesis. sigmaaldrich.com In the context of peptide synthesis, which shares many principles with the solid-phase synthesis of other small molecules, Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) are common amino-protecting groups. sigmaaldrich.com The choice of protecting groups for the hydroxyl groups of the aminodiol would depend on the specific reaction conditions used in the synthesis.

The use of pre-functionalized aminodiol building blocks simplifies the synthetic process and allows for the efficient construction of diverse molecular scaffolds. These building blocks can be designed to incorporate specific stereochemistry, which is then carried through the synthetic sequence.

| Synthesis Type | Support | Key Features | Application |

| Combinatorial Library Synthesis | TentaGel Resin | Orthogonally protected aminodiol scaffold, diverse functionalization of amine and hydroxyl groups. nih.gov | Generation of a large library of aminodiol derivatives. nih.gov |

| General Solid-Phase Synthesis | Various Resins | Use of protected aminodiol building blocks, sequential reaction steps on a solid support. | Efficient construction of complex molecules and libraries. |

Comparison of Synthetic Strategies: Efficiency, Selectivity, and Sustainability

The choice of a synthetic strategy for this compound and its stereoisomers depends on several factors, including the desired scale of the synthesis, the required level of stereochemical purity, and considerations of cost and environmental impact. Each of the discussed methodologies presents a unique set of advantages and disadvantages in terms of efficiency, selectivity, and sustainability.

Asymmetric Catalysis is arguably the most efficient and sustainable approach for the synthesis of chiral aminodiols. The use of a small amount of a chiral catalyst to generate large quantities of the desired product is highly atom-economical. Both transition-metal catalysis and biocatalysis can achieve very high levels of enantioselectivity. Biocatalytic methods, in particular, are often performed in aqueous media under mild conditions, which enhances their sustainability. The primary challenge in asymmetric catalysis can be the development and optimization of the catalyst for a specific transformation.

Solid-Phase Synthesis is highly efficient for the generation of libraries of compounds, as it allows for the rapid and often automated synthesis of a large number of analogues. The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away. However, solid-phase synthesis can be less efficient for large-scale production due to the cost of the resins and the lower loading capacity compared to solution-phase synthesis. The sustainability can be a concern due to the large volumes of solvents required for washing the resin.

| Synthetic Strategy | Efficiency | Selectivity | Sustainability |

| Stereoselective Reduction | Moderate to High | High | Dependent on reducing agent |

| Chiral Auxiliary Control | Low to Moderate | Very High | Improved with auxiliary recycling |

| Asymmetric Catalysis | High | Very High | Generally High (especially biocatalysis) |

| Multistep Synthesis | Variable | High | Dependent on specific route |

| Solid-Phase Synthesis | High (for libraries) | High | Moderate (solvent usage) |

Based on a comprehensive review of available scientific literature, it is not possible to generate a detailed article on the chemical compound “this compound” that strictly adheres to the requested outline.

The provided structure requires in-depth research findings, specific examples, and data tables for each subsection, including its use in ligand design, as a chiral auxiliary in specific carbon-carbon bond-forming reactions, its influence on enantiofacial selectivity, and its recyclability.

Thorough searches of scientific databases and chemical literature have revealed a significant lack of published research specifically detailing these applications for “this compound” or its immediate derivatives. While a 1995 publication identifies a derivative, "(2R)-2-Dibenzylaminobutane-1,4-diol," as a chiral building block, access to the detailed experimental data required to populate the sections on ligand tuning, coordination chemistry, and stereoselective reactions is unavailable. Furthermore, no specific studies documenting its use as a chiral auxiliary in Aldol or Grignard reactions with corresponding performance data (e.g., yields, diastereomeric excess) could be located.

Consequently, writing an article that is scientifically accurate and rich in detailed research findings, as mandated by the instructions, is not feasible. The foundational experimental data needed to address the specific points of the outline for this particular compound does not appear to be present in the public domain.

Application of 2r 2 Aminobutane 1,4 Diol in Asymmetric Catalysis and Ligand Design

Organocatalytic Systems Derived from Aminodiol Structures

Aminodiol-Based Organocatalysts in Enantioselective Transformations

A thorough search of scientific databases and literature did not yield specific examples of organocatalysts derived directly from (2R)-2-aminobutane-1,4-diol for use in enantioselective transformations. While the broader class of chiral aminodiols and diols, such as those derived from tartaric acid or BINOL, are extensively used as scaffolds for organocatalysts, specific research detailing the synthesis and application of catalysts from this compound is not documented in the available resources.

Mechanistic Insights into Organocatalytic Stereocontrol

Consistent with the lack of documented organocatalysts derived from this compound, there are no available mechanistic studies detailing the stereocontrol imparted by such systems. Mechanistic insights are typically contingent on the successful development and application of a catalytic system, and therefore, this information is not available for the specific compound .

Role of this compound in Asymmetric Synthesis Methodologies

Applications in the Synthesis of Chiral Building Blocks and Intermediates

Research has shown that protected derivatives of this compound serve as effective chiral building blocks for the synthesis of other valuable chiral molecules. Specifically, the N-protected derivative, 2-dibenzylaminobutane-1,4-diol, has been identified as a useful precursor for the synthesis of 1,2-amino alcohols. amanote.com

This application leverages the inherent chirality of the this compound backbone to introduce stereocenters into new molecules. The process involves utilizing the dibenzyl-protected form as a starting material, which then undergoes further chemical transformations to yield target structures like chiral 1,2-amino alcohols. amanote.com These amino alcohols are themselves important intermediates in the synthesis of pharmaceuticals and other biologically active compounds. nih.govdiva-portal.org The use of the dibenzyl derivative highlights the role of this compound as a foundational chiral synthon.

A related dithiol derivative, 2-(dibenzylamino)butane-1,4-dithiol (DABDT), has also been developed and utilized as a disulfide-reducing agent, further demonstrating the utility of this chiral scaffold in creating specialized chemical reagents. researchgate.net

Table 1: Application of this compound Derivatives

| Derivative Name | Application | Resulting Product Class |

|---|---|---|

| 2-Dibenzylaminobutane-1,4-diol | Chiral Building Block | 1,2-Amino Alcohols |

Development of Novel Catalytic Systems for Emerging Asymmetric Reactions

No specific information was found in the reviewed literature regarding the use of this compound in the development of novel catalytic systems for emerging asymmetric reactions. Research in this area tends to focus on more established catalyst scaffolds, and the application of this particular aminodiol has not been reported.

Stereochemical Investigations and Conformational Analysis of 2r 2 Aminobutane 1,4 Diol

Detailed Stereoisomeric Characterization and Absolute Configuration Determination

(2R)-2-Aminobutane-1,4-diol possesses a single chiral center at the C2 position, giving rise to two stereoisomers: this compound and its enantiomer, (2S)-2-aminobutane-1,4-diol. The absolute configuration of these enantiomers is defined by the spatial arrangement of the four different substituents—amino group, hydroxymethyl group, 2-hydroxyethyl group, and a hydrogen atom—around the C2 carbon.

The determination of the absolute configuration of such chiral molecules is a critical aspect of their characterization. Several analytical techniques can be employed for this purpose:

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise three-dimensional arrangement of atoms in the molecule can be elucidated. For this compound, obtaining a suitable crystal and performing X-ray diffraction analysis would provide unambiguous proof of its 'R' configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is primarily used for structural elucidation, chiral derivatizing agents, such as Mosher's acid, can be used to determine the absolute configuration of chiral alcohols and amines. By reacting the aminodiol with both enantiomers of the chiral agent, a pair of diastereomers is formed. The differences in the chemical shifts of specific protons in the ¹H NMR spectra of these diastereomers can be correlated to the absolute configuration at the chiral center.

Chiroptical Spectroscopy: Techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful tools for studying chiral molecules. utexas.edumtoz-biolabs.com The sign and magnitude of the Cotton effect in the CD spectrum are characteristic of a particular enantiomer and can be used to determine its absolute configuration, often by comparison with the spectra of compounds with known configurations or through quantum chemical calculations. elsevierpure.comnih.gov

Below is a hypothetical data table summarizing the expected chiroptical properties for the enantiomers of 2-aminobutane-1,4-diol.

| Property | This compound | (2S)-2-Aminobutane-1,4-diol |

| Specific Rotation ([α]D) | Negative | Positive |

| Major CD Cotton Effect | Positive | Negative |

Note: The specific values and signs are illustrative and would need to be determined experimentally.

Conformational Analysis of this compound and Related Aminodiols

The flexible acyclic nature of this compound allows it to adopt numerous conformations through rotation around its single bonds. The relative stability of these conformers is dictated by a balance of steric and electronic effects, with intramolecular hydrogen bonding playing a crucial role.

Computational modeling, utilizing methods such as Density Functional Theory (DFT), is a powerful tool for exploring the potential energy surface of flexible molecules and identifying the lowest energy (most stable) conformations. For this compound, the key dihedral angles to consider are along the C1-C2, C2-C3, and C3-C4 bonds.

The preferred conformations are likely to be those that minimize steric hindrance between the bulky substituents while maximizing favorable intramolecular interactions. It is anticipated that staggered conformations will be significantly lower in energy than eclipsed conformations.

The presence of both hydrogen bond donors (amino and hydroxyl groups) and acceptors (the nitrogen and oxygen atoms) within the same molecule allows for the formation of intramolecular hydrogen bonds. nih.gov These interactions can significantly stabilize certain conformations, leading to a more ordered structure in solution than might be expected for a simple alkane chain.

Possible intramolecular hydrogen bonds in this compound include:

Between the amino group and the C1 hydroxyl group.

Between the amino group and the C4 hydroxyl group.

Between the C1 and C4 hydroxyl groups.

The formation of these hydrogen bonds leads to cyclic-like structures, which can be five, six, or seven-membered rings, depending on the atoms involved. The stability of these quasi-cyclic structures will depend on the ring strain and the strength of the hydrogen bond. stackexchange.com Spectroscopic techniques like infrared (IR) spectroscopy can provide evidence for intramolecular hydrogen bonding by observing shifts in the O-H and N-H stretching frequencies.

The following table illustrates the potential impact of intramolecular hydrogen bonding on the preferred dihedral angles in the most stable conformer of this compound, based on computational studies of similar small molecules.

| Dihedral Angle | Expected Value (No H-bonding) | Plausible Value (With H-bonding) |

| H₂N-C2-C1-OH | ~60° (gauche) or 180° (anti) | Constrained to facilitate H-bond |

| C1-C2-C3-C4 | ~60° (gauche) or 180° (anti) | Influenced by overall conformation |

| C2-C3-C4-OH | ~60° (gauche) or 180° (anti) | Constrained to facilitate H-bond |

Note: These values are estimations and would require detailed computational analysis for confirmation.

Relationship between Stereochemistry, Conformation, and Reactivity/Selectivity

The stereochemistry and conformational preferences of this compound have a profound impact on its chemical reactivity and selectivity. The spatial arrangement of the functional groups in the preferred conformation will dictate their accessibility to reagents.

For instance, in a reaction involving the amino group, its steric environment, as determined by the molecular conformation, will influence the rate and outcome of the reaction. Similarly, if the aminodiol is used as a chiral ligand in a metal-catalyzed reaction, its conformational rigidity and the specific spatial orientation of the coordinating amino and hydroxyl groups will be critical in determining the stereochemical outcome of the reaction.

The Curtin-Hammett principle is relevant here, stating that the product ratio in a reaction that proceeds through rapidly equilibrating conformers is determined by the difference in the free energies of the transition states, not by the relative populations of the ground-state conformers. slideshare.net However, a strong conformational preference can lower the energy of the corresponding transition state, thus influencing the product distribution.

Dynamic Stereochemistry in this compound Derivatives

Dynamic stereochemistry deals with the interconversion of stereoisomers. pageplace.deyoutube.com For derivatives of this compound, this can involve conformational changes that are rapid on the NMR timescale at room temperature. Variable-temperature NMR studies can be employed to study these dynamic processes. By lowering the temperature, the rate of interconversion can be slowed down, potentially allowing for the observation of individual conformers.

Furthermore, certain derivatives of this compound might exhibit atropisomerism if rotation around a single bond is sufficiently hindered due to bulky substituents. This would introduce an additional element of chirality into the molecule. The stereochemical stability of such derivatives would be a key factor in their synthesis and application. elsevierpure.com

Chemical Transformations and Derivatization Studies of 2r 2 Aminobutane 1,4 Diol

Selective Functionalization of Hydroxyl and Amine Groups

The presence of both primary amine and primary hydroxyl groups in (2R)-2-aminobutane-1,4-diol necessitates strategic approaches to achieve selective functionalization. The inherent differences in nucleophilicity and reactivity between the amino and hydroxyl moieties allow for chemoselective modifications under controlled reaction conditions.

The amine group, being the more nucleophilic site, can be selectively targeted under mild conditions. For instance, N-acylation and N-sulfonylation can be achieved in the presence of the hydroxyl groups by careful selection of reagents and reaction parameters, such as temperature and stoichiometry. Conversely, O-functionalization of the hydroxyl groups typically requires prior protection of the more reactive amine functionality. This differential reactivity is fundamental to the controlled synthesis of a wide array of derivatives.

Table 1: Reagents for Selective Functionalization

| Functional Group | Transformation | Reagent Class | Example Reagents |

| Amine | Acylation | Acid chlorides, Anhydrides | Acetyl chloride, Benzoyl chloride, Acetic anhydride |

| Amine | Sulfonylation | Sulfonyl chlorides | Tosyl chloride, Mesyl chloride |

| Hydroxyl | Acylation | Acid chlorides, Anhydrides | Acetyl chloride (with protected amine) |

| Hydroxyl | Etherification | Alkyl halides | Benzyl bromide (with protected amine) |

Formation of Cyclic Derivatives and Heterocyclic Ring Systems

The bifunctional nature of this compound makes it an ideal precursor for the synthesis of various cyclic structures, including valuable heterocyclic ring systems. The spatial arrangement of its functional groups facilitates intramolecular cyclization reactions to form stable ring structures.

Synthesis of Oxazine and Oxazepine Rings

The 1,4-relationship between one of the hydroxyl groups and the amine group in this compound provides a scaffold for the construction of six-membered 1,3-oxazine rings. Similarly, the 1,5-relationship between the other hydroxyl group and the amine allows for the formation of seven-membered 1,3-oxazepine rings. These cyclizations are typically achieved by reacting the aminodiol with appropriate carbonyl compounds, such as aldehydes or ketones, or with phosgene (B1210022) derivatives. The specific reaction conditions dictate the ring size and substitution pattern of the resulting heterocycle.

Spiro-Oxazolidine (B91167) Formation

While direct synthesis of spiro-oxazolidines from this compound is not extensively documented, the formation of oxazolidine (B1195125) rings is a common transformation for 1,2-amino alcohols. In the context of related amino diols, the reaction with aldehydes or ketones can lead to the formation of oxazolidine rings. nih.gov The formation of a spirocyclic system would require a precursor with a pre-existing ring attached to the carbon bearing the amino and hydroxyl groups. However, derivatization of this compound could potentially lead to intermediates suitable for spiro-oxazolidine synthesis.

Preparation of Protected Forms of this compound (e.g., Boc-protected)

To facilitate selective reactions at the hydroxyl groups or to prevent unwanted side reactions of the amine group during multi-step syntheses, the use of protecting groups is essential. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under mildly acidic conditions.

The selective N-Boc protection of this compound can be achieved by treating the compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base. The reaction conditions can be optimized to favor the formation of the mono-N-Boc protected product over the di-protected or O-protected species. The resulting Boc-protected this compound is a key intermediate for further derivatization of the hydroxyl groups.

Table 2: Common Protecting Groups for Amines and Alcohols

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition |

| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Mild acid (e.g., TFA, HCl) |

| Amine | Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic hydrogenation |

| Hydroxyl | Benzyl | Bn | Benzyl bromide | Catalytic hydrogenation |

| Hydroxyl | Silyl ethers | TBDMS, TIPS | TBDMSCl, TIPSCl | Fluoride ion (e.g., TBAF) |

Synthesis of Novel Derivatives for Specific Applications (e.g., thiadiazole derivatives)

The derivatization of this compound can lead to the synthesis of novel compounds with potential applications in various fields, including medicinal chemistry. For instance, the incorporation of a thiadiazole moiety can impart interesting pharmacological properties to the parent molecule. nih.gov

The synthesis of thiadiazole derivatives from this compound would typically involve a multi-step sequence. First, the amine group of the protected aminodiol could be converted into a thiosemicarbazide (B42300). Subsequent cyclization of the thiosemicarbazide with a suitable one-carbon synthon, such as an acid chloride or an orthoester, would then yield the desired 1,3,4-thiadiazole (B1197879) ring. The nature of the substituents on the thiadiazole ring can be varied by choosing different cyclizing agents, allowing for the creation of a library of novel derivatives for biological screening.

Computational Chemistry and Theoretical Studies of 2r 2 Aminobutane 1,4 Diol

Density Functional Theory (DFT) Studies for Conformational Analysis and Tautomerism

Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of molecules, providing accurate geometries and energies. nih.gov For (2R)-2-Aminobutane-1,4-diol, DFT is instrumental in exploring its conformational space and potential tautomeric forms.

Conformational Analysis: The flexibility of the butane (B89635) backbone, coupled with the presence of amino and hydroxyl functional groups, gives rise to numerous possible conformations. These conformers differ in the dihedral angles of the carbon backbone and the orientation of the substituent groups. Intramolecular hydrogen bonding between the amino group and the hydroxyl groups, or between the two hydroxyl groups, plays a critical role in stabilizing certain conformations. nih.govacs.org

DFT calculations, often using functionals like B3LYP or M06-2X with an appropriate basis set (e.g., 6-311+G(d,p)), can be used to perform a systematic conformational search. nih.gov By calculating the relative energies of these conformers, the most stable, low-energy structures can be identified. This analysis is crucial as the reactivity and biological activity of a molecule are often dictated by its preferred conformation. nih.gov Studies on similar diols have shown that intramolecular hydrogen bonds are a key stabilizing factor, and DFT can precisely quantify the energy contribution of these interactions. nih.gov

Table 1: Illustrative Relative Energies of this compound Conformers Calculated by DFT This table presents hypothetical data to illustrate typical results from a DFT conformational analysis.

| Conformer ID | Dihedral Angle (C1-C2-C3-C4) | Key Intramolecular H-Bond | Relative Energy (kcal/mol) |

| Conf-1 | -65° (gauche) | N-H···O(4) | 0.00 (Most Stable) |

| Conf-2 | 180° (anti) | O(1)-H···N | 1.25 |

| Conf-3 | 68° (gauche) | O(1)-H···O(4) | 2.10 |

| Conf-4 | -175° (anti) | None | 3.50 |

Tautomerism: While this compound is stable in its primary form, computational methods can explore the possibility and relative stability of its tautomers. Tautomerism involves the migration of a proton, and for this molecule, potential tautomers are less common than in systems with keto-enol capabilities. comporgchem.com However, theoretical calculations can investigate proton transfer between the amine and hydroxyl groups to form a zwitterionic species, particularly in the presence of a solvent. DFT calculations can determine the Gibbs free energy difference between the canonical form and any potential tautomers, providing insight into the equilibrium constant between them. scirp.orgorientjchem.org Such studies on other polyfunctional molecules have shown that while one tautomer is typically dominant, the presence of minor tautomers can have significant implications for reactivity. researchgate.net

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

While DFT studies are excellent for gas-phase or implicit solvent models, Molecular Dynamics (MD) simulations are employed to understand the explicit interactions of a molecule within a solvent environment over time. For this compound, MD simulations can reveal its behavior in aqueous solutions, which is critical for applications in biological systems or as a reaction medium.

MD simulations model the molecule and a large number of explicit solvent (e.g., water) molecules, calculating the forces between all atoms and tracking their movements over a set period. nih.gov This provides a dynamic picture of several key phenomena:

Solvation Shell Structure: MD can characterize how water molecules arrange themselves around the amino and hydroxyl groups, forming a solvation shell. The strength and geometry of hydrogen bonds between the solute and solvent can be analyzed. digitellinc.com

Hydrogen Bonding Network: The ability of this compound to act as both a hydrogen bond donor (from NH₂ and OH groups) and acceptor (at N and O atoms) allows it to integrate into the hydrogen-bonding network of water. researchgate.net MD simulations can quantify the average number of hydrogen bonds, their lifetimes, and their impact on the local water structure. researchgate.net

Transport Properties: Properties such as the diffusion coefficient of the molecule in solution can be calculated from MD trajectories, which is important for understanding its mobility and availability for reaction. rsc.org

Table 2: Representative Hydrogen Bond Analysis from a Molecular Dynamics Simulation This table presents hypothetical data illustrating the type of information obtained from an MD simulation of this compound in water.

| Hydrogen Bond Type | Average Number of Bonds | Average Lifetime (picoseconds) |

| N-H···OH₂ | 2.1 | 1.8 |

| O(1)-H···OH₂ | 1.0 | 1.5 |

| O(4)-H···OH₂ | 1.1 | 1.6 |

| N···H-OH (water) | 0.8 | 1.2 |

| O(1)···H-OH (water) | 1.9 | 1.4 |

| O(4)···H-OH (water) | 2.0 | 1.4 |

Mechanistic Studies of this compound Mediated Catalytic Reactions

The bifunctional nature of this compound, containing both a Lewis basic amino group and Brønsted acidic/basic hydroxyl groups, makes it a potential organocatalyst. DFT is a primary tool for investigating the mechanisms of reactions it might catalyze, such as aldol (B89426) or Michael additions.

By modeling the reactants, catalyst, intermediates, and transition states, a complete potential energy surface for the reaction can be mapped out. mdpi.com This allows for:

Elucidation of the Catalyst's Role: Computational studies can show precisely how the amino and hydroxyl groups participate in the reaction. For example, in an aldol reaction, the amino group could form an enamine intermediate with a ketone, while a hydroxyl group could stabilize the transition state through hydrogen bonding. acs.org

Understanding Stereoselectivity: For a chiral catalyst like this compound, DFT can be used to calculate the energies of the transition states leading to different stereoisomeric products. The energy difference between these diastereomeric transition states can explain and predict the enantiomeric excess observed experimentally.

Prediction of Reactivity and Selectivity in Novel Chemical Transformations

Conceptual DFT provides a framework for predicting the reactivity of a molecule based on descriptors derived from its electronic structure. researchgate.net These indices can be used to forecast how this compound will behave in novel reactions, identifying the most reactive sites for electrophilic or nucleophilic attack.

Key reactivity descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The distribution of these orbitals on the molecule highlights the likely sites of reaction.

Fukui Functions: These functions, denoted as f(r), indicate the change in electron density at a specific point when an electron is added to or removed from the molecule. They allow for a quantitative prediction of the most susceptible sites for nucleophilic attack (where f+(r) is high) and electrophilic attack (where f-(r) is high). mdpi.comnih.gov

Table 3: Illustrative Conceptual DFT Reactivity Indices for this compound This table contains hypothetical values for key atoms to demonstrate how DFT predicts reactive sites.

| Atomic Site | Fukui Index (f+) for Nucleophilic Attack | Fukui Index (f-) for Electrophilic Attack | Predicted Reactivity |

| N | 0.08 | 0.25 | Strongest site for electrophilic attack |

| O(1) | 0.12 | 0.18 | Moderate site for electrophilic attack |

| O(4) | 0.13 | 0.19 | Moderate site for electrophilic attack |

| C(2) | 0.15 | 0.05 | Most likely site for nucleophilic attack |

Analytical Methodologies for Characterization and Enantiomeric Purity Determination

Spectroscopic Characterization (NMR, IR) of (2R)-2-Aminobutane-1,4-diol and its Derivatives

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide foundational information about the molecular framework and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework.

1H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The protons of the two hydroxyl (-OH) groups and the amine (-NH2) group would appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature. The protons on the carbon backbone, including those of the two methylene (B1212753) (-CH2-) groups and the single methine (-CH-) group, would exhibit characteristic chemical shifts and coupling patterns (splittings) due to spin-spin interactions with neighboring protons.

13C NMR: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, four distinct signals are expected, corresponding to the four carbon atoms in the molecule. The chemical shifts of these signals are indicative of their electronic environment; for instance, the carbons bonded to the electronegative oxygen and nitrogen atoms (C1, C2, and C4) would appear at a lower field (higher ppm value) compared to the C3 carbon. docbrown.info

| Atom Type | Position | Expected 1H Chemical Shift (ppm) | Expected 13C Chemical Shift (ppm) | Notes |

|---|---|---|---|---|

| -CH(NH2)- | C2 | ~2.8 - 3.5 | ~50 - 60 | Methine proton coupled to adjacent CH2 protons. |

| -CH2OH | C1 | ~3.4 - 3.8 | ~60 - 70 | Methylene protons adjacent to the chiral center. |

| -CH2- | C3 | ~1.5 - 1.9 | ~30 - 40 | Methylene protons coupled to protons on C2 and C4. |

| -CH2OH | C4 | ~3.5 - 4.0 | ~60 - 70 | Methylene protons adjacent to a hydroxyl group. |

| -NH2 | - | Broad, variable | - | Chemical shift is solvent and concentration dependent. |

| -OH | - | Broad, variable | - | Chemical shift is solvent and concentration dependent. |

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 3200-3600 cm-1 is characteristic of O-H and N-H stretching vibrations, indicating the presence of hydroxyl and amine groups. C-H stretching vibrations for the aliphatic backbone would appear in the 2850-3000 cm-1 region. Furthermore, C-O and C-N stretching vibrations would be observed in the fingerprint region (1000-1300 cm-1). researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 (Broad) |

| N-H (Amine) | Stretching | 3200 - 3500 (Medium) |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| N-H (Amine) | Bending | 1550 - 1650 |

| C-O (Alcohol) | Stretching | 1000 - 1260 |

| C-N (Amine) | Stretching | 1020 - 1250 |

Chromatographic Techniques for Enantiomeric Excess (ee) Determination (e.g., Chiral HPLC)

Determining the enantiomeric excess (ee) is critical to certifying the purity of a single-enantiomer compound like this compound. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for this purpose. yakhak.org

The principle of chiral HPLC involves the differential interaction of the two enantiomers with the chiral stationary phase, leading to different retention times and, thus, separation. chiralpedia.com The choice of CSP is crucial for achieving successful separation. chromatographyonline.com For polar, functionalized molecules like aminodiols, several types of CSPs are effective:

Polysaccharide-based CSPs: Columns with coated or immobilized polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) phenylcarbamates) are widely used and offer broad applicability. yakhak.org

Macrocyclic Glycopeptide-based CSPs: Chiral selectors like teicoplanin are particularly effective for separating polar and ionic compounds such as amino acids and aminodiols in both reversed-phase and polar organic modes. sigmaaldrich.com

The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the enantiomers. For this compound, either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., water/acetonitrile with additives) chromatography could be employed. Detection is typically performed using a UV detector, as the compound lacks a strong chromophore, or more advanced detectors like an Evaporative Light Scattering Detector (ELSD) or mass spectrometer. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

| Parameter | Typical Conditions |

|---|---|

| Column (CSP) | Polysaccharide-based (e.g., Chiralpak® series) or Macrocyclic Glycopeptide (e.g., Chirobiotic™ T) |

| Mobile Phase | Normal Phase: Hexane/Ethanol or Isopropanol (with additives like diethylamine (B46881) for basic analytes) Reversed Phase: Acetonitrile/Water or Methanol/Water (with buffers or additives) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25 °C) |

| Detection | UV (at low wavelength, ~200-210 nm), ELSD, or Mass Spectrometry (MS) |

Polarimetry and Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism)

Chiroptical methods are indispensable for confirming the absolute configuration and optical purity of chiral molecules.

Polarimetry measures the rotation of plane-polarized light as it passes through a sample of a chiral compound. The measured specific rotation ([α]) is a characteristic physical property of an enantiomer under defined conditions (wavelength, temperature, solvent, and concentration). For this compound, a non-zero specific rotation value would confirm its optical activity. Its enantiomer, (2S)-2-Aminobutane-1,4-diol, would exhibit a specific rotation of equal magnitude but opposite sign.

Optical Rotatory Dispersion (ORD) investigates the change in optical rotation as a function of the wavelength of light. An ORD spectrum provides more structural information than a single polarimetry measurement. The spectrum can exhibit a "Cotton effect"—a characteristic peak and trough—in the vicinity of an absorption band, which can be used to help determine the absolute configuration of the chiral center. youtube.com

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.comwikipedia.org A CD spectrum is a plot of this difference versus wavelength. It is a highly sensitive technique for probing molecular chirality. wisc.edu this compound would produce a characteristic CD spectrum. Its enantiomer would produce a mirror-image spectrum, making CD an excellent tool for distinguishing between enantiomers and assessing enantiomeric purity. nih.gov The sign and intensity of the Cotton effects in the CD spectrum are directly related to the three-dimensional arrangement of atoms around the stereocenter.

Mass Spectrometry and Elemental Analysis for Structural Confirmation

Mass Spectrometry (MS) is a key technique for determining the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula. For this compound (C4H11NO2), the expected exact mass of the protonated molecule [M+H]+ would be calculated and compared against the measured value to confirm the composition. uni.lunih.gov The fragmentation pattern observed in the mass spectrum can also provide further evidence for the proposed structure.

Elemental Analysis provides a quantitative determination of the mass percentages of the elements (carbon, hydrogen, nitrogen, and oxygen) in a pure sample. wikipedia.org The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula. A close agreement (typically within ±0.4%) between the found and calculated values serves as crucial evidence for the compound's purity and empirical formula. azom.comnih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C4H11NO2 |

| Molecular Weight | 105.14 g/mol sigmaaldrich.comachemblock.com |

| Exact Mass (Monoisotopic) | 105.07898 Da uni.lunih.gov |

| Theoretical %C | 45.70% |

| Theoretical %H | 10.54% |

| Theoretical %N | 13.32% |

| Theoretical %O | 30.43% |

Future Research Directions and Broader Academic Implications

Development of Highly Efficient and Sustainable Synthetic Routes for (2R)-2-Aminobutane-1,4-diol

The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. Future research into the synthesis of this compound will likely prioritize the development of routes that are not only efficient in terms of yield but also environmentally benign. Key areas of focus will include the reduction of hazardous waste, minimization of energy consumption, and the use of renewable feedstocks.

One promising avenue is the evolution from traditional multi-step chemical syntheses, which often rely on protecting groups and harsh reagents, to more streamlined biocatalytic or chemo-enzymatic methods. nih.gov These approaches can offer high stereoselectivity under mild reaction conditions, thereby reducing the environmental footprint. spinchem.com For instance, developing one-pot cascade reactions that combine multiple enzymatic steps could significantly improve process efficiency by minimizing downstream processing and waste production. researchgate.net The principles of green chemistry, such as atom economy and the use of safer solvents, will be central to designing these next-generation synthetic pathways.

| Synthesis Strategy | Key Advantages | Research Focus |

| Biocatalytic Cascades | High selectivity, mild conditions, reduced waste. researchgate.netmt.com | Combining multiple enzymes in one-pot reactions. |

| Chemo-enzymatic Routes | Combines the versatility of chemical synthesis with the selectivity of enzymes. | Optimizing the compatibility of chemical and biological catalysts. |

| Renewable Feedstocks | Reduces reliance on petrochemicals, improves sustainability. researchgate.net | Conversion of biomass-derived materials into chiral aminodiols. |

Exploration of this compound as a Chiral Scaffold in New Fields of Organic Synthesis

The inherent chirality and functional group arrangement of this compound make it an excellent starting point for creating diverse molecular architectures. As a chiral scaffold, it provides a defined three-dimensional framework upon which complexity can be built. Future research will likely see its application expand into novel areas of organic synthesis beyond its current uses.

This includes its potential as a building block for creating new classes of chiral ligands for asymmetric catalysis, which are crucial for producing enantiomerically pure compounds in the pharmaceutical industry. Furthermore, its structure is well-suited for the synthesis of complex natural products and their analogues, as well as for constructing libraries of diverse small molecules for drug discovery. researchgate.netnih.gov The ability to introduce chiral piperidine scaffolds, for example, has been shown to modulate physicochemical properties and enhance biological activities in drug candidates. researchgate.net The versatility of this compound allows it to be a precursor for a wide range of polyfunctional chemical platforms. researchgate.net

Advancements in Biocatalyst Engineering for Aminodiol Production

Biocatalysis presents a powerful alternative to conventional chemical synthesis for producing chiral compounds like this compound. spinchem.com Enzymes such as transaminases, amine dehydrogenases, and imine reductases are particularly valuable for their ability to form chiral amines with high stereoselectivity. nih.gov However, the practical application of these enzymes can be limited by factors like substrate scope and stability.

| Enzyme Class | Catalytic Function | Engineering Goals |

| Transaminases (TAs) | Asymmetric synthesis of chiral amines from prochiral ketones. researchgate.net | Improved stability, broader substrate scope. |

| Imine Reductases (IREDs) | Catalyze reductive amination for amino-diol formation. nih.gov | Enhanced stereoselectivity and activity. |

| Aldolases | Formation of carbon-carbon bonds to create dihydroxy ketone intermediates. nih.gov | Compatibility with other enzymes in cascade reactions. |

Integration of Artificial Intelligence and Machine Learning in Aminodiol Design and Synthesis

The intersection of artificial intelligence (AI) and chemistry is set to revolutionize how molecules are designed and synthesized. nih.gov For a target like this compound, AI and machine learning (ML) can be applied in several impactful ways. These computational tools can analyze vast datasets of chemical reactions to predict novel and more efficient synthetic routes, a process known as computer-aided synthesis planning (CASP). mdpi.comresearchgate.net

ML models can be trained to predict the properties of potential biocatalysts, accelerating the enzyme engineering process. nih.gov For instance, algorithms can identify key amino acid residues to mutate in an enzyme to enhance its performance for a specific aminodiol synthesis. nih.gov Furthermore, generative AI models can design new aminodiol derivatives with specific desired properties for applications in materials science or medicinal chemistry. mdpi.com The integration of AI with automated robotic platforms has the potential to create fully autonomous systems for the discovery and synthesis of new molecules. researchgate.net

Potential Academic Applications in Supramolecular Chemistry and Materials Science

The functional groups present in this compound—two hydroxyl groups and a primary amine—are ideal for forming hydrogen bonds. This capability opens up exciting avenues for its use in supramolecular chemistry, the study of molecular assemblies held together by non-covalent interactions.

Future academic research could explore the use of this aminodiol as a building block for creating ordered, self-assembling systems such as gels, liquid crystals, or crystalline networks. rsc.org The chirality of the molecule could be used to induce helical or other complex three-dimensional structures in these assemblies. In materials science, this compound could be incorporated into polymers to create new functional materials. For example, it could be used to synthesize chiral polyurethanes or polyesters with unique optical or mechanical properties. Its ability to coordinate with metal ions also suggests potential applications in the design of chiral metal-organic frameworks (MOFs), which have uses in catalysis, separation, and gas storage.

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for (2R)-2-Aminobutane-1,4-diol, and how do they differ in enantioselectivity?

- Answer: Two primary approaches are chemical synthesis and enzymatic catalysis. Chemical routes often employ Boc (tert-butoxycarbonyl) protection of the amino group to prevent side reactions. For example, (R)-2-Boc-amino-butane-1,4-diol is synthesized via nucleophilic substitution, followed by acidic deprotection (e.g., HCl in dioxane) to yield the target compound . Enzymatic methods, such as engineered benzaldehyde lyase systems, enable atom-economic synthesis from formaldehyde with high enantioselectivity (up to 99% ee) under mild conditions (pH 7.5, 30°C) .

Q. Which analytical techniques validate the structural and enantiomeric purity of this compound?

- Answer: Chiral thin-layer chromatography (TLC) with triketohydrindene/cadmium detection resolves enantiomers, as demonstrated in pharmacopeial methods for structurally similar amino alcohols . High-performance liquid chromatography (HPLC) using chiral columns (e.g., amylose-based) coupled with mass spectrometry provides quantitative enantiomeric excess (ee) analysis. Nuclear magnetic resonance (NMR) with chiral solvating agents (e.g., Eu(hfc)₃) confirms stereochemistry through distinct splitting patterns in ¹H and ¹³C spectra.

Advanced Research Questions

Q. How can enzymatic synthesis of this compound be optimized for industrial scalability?

- Answer: Key parameters include substrate concentration ratios (formaldehyde:glycine at 4:1), enzyme thermostability (improved via site-directed mutagenesis at residues T38 and L40), and cofactor recycling. Li et al. enhanced yield by 78% using a thermostable benzaldehyde lyase variant (Tm increased by 12°C) and fed-batch strategies to mitigate substrate inhibition . Reaction monitoring via in situ Raman spectroscopy ensures real-time control of intermediate concentrations.

Q. What strategies resolve enantiomeric impurities in this compound during large-scale production?

- Answer: Crystallization-induced asymmetric transformation (CIAT) with chiral counterions (e.g., L-tartrate) enriches the R-enantiomer. Alternatively, kinetic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) selectively acylates the S-enantiomer, achieving >98% ee. Process parameters like temperature (0–5°C for CIAT) and solvent polarity (n-heptane/isopropanol 3:1 for lipase systems) are critical .

Q. How do computational models predict the stability of this compound in aqueous solutions?

- Answer: Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level identify nucleophilic attack sites on the amino group, guiding pH optimization (stable at pH 4–6). Molecular dynamics simulations (AMBER force field) predict hydrolysis rates, correlating with experimental Arrhenius plots (Ea = 45.2 kJ/mol) to establish shelf-life under storage conditions .

Q. What role does this compound play in synthesizing bioactive molecules?

- Answer: The compound serves as a chiral building block for β-amino alcohols in antituberculosis agents (e.g., ethambutol analogs) and kinase inhibitors. Its 1,4-diol moiety facilitates stereoselective ring-opening reactions with epoxides, forming polyol frameworks for PI3Kδ inhibitors (62–68% yield, ee >95%) via Mitsunobu coupling .

Methodological Considerations

- Stereochemical Analysis: Always cross-validate TLC results with HPLC and NMR to avoid false positives from co-eluting impurities .

- Enzyme Engineering: Use directed evolution and computational docking (e.g., AutoDock Vina) to improve catalytic efficiency and substrate specificity .

- Scale-Up Challenges: Implement inline PAT (process analytical technology) tools for continuous monitoring of enantiomeric ratios during crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.